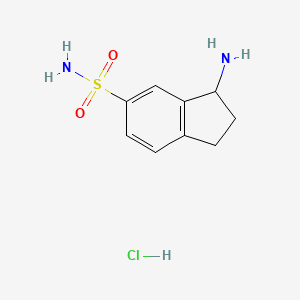
3-氨基-2,3-二氢-1H-茚满-5-磺酰胺盐酸盐
描述
科学研究应用
局部眼降压活性: 普鲁格等人(1991)的一项研究讨论了合成和评估一系列磺酰胺,包括 3-氨基-2,3-二氢-1H-茚满-5-磺酰胺盐酸盐,作为青光眼模型中的局部眼降压剂的潜力。该研究强调了优化变量,例如对碳酸酐酶的抑制效力和水溶性 (普鲁格等人,1991)。
分子构象研究: 埃尔图克等人(2016)使用光谱方法研究了磺酰胺衍生物的互变异构行为。这项研究与了解此类分子的药学和生物活性有关 (埃尔图克等人,2016)。
抗肿瘤活性和基因表达研究: 大和等人(2002)检查了以磺酰胺为重点的化合物库中的化合物,包括与 3-氨基-2,3-二氢-1H-茚满-5-磺酰胺盐酸盐类似的变体,以了解其抗肿瘤特性。该研究利用基于细胞的筛选和基因表达分析来了解药效团结构和药物敏感通路 (大和等人,2002)。
碳酸酐酶抑制和抗肿瘤潜力: 伊利耶斯等人(2003)专注于合成卤代磺酰胺以抑制肿瘤相关的碳酸酐酶同工酶 IX,表明此类化合物具有潜在的抗肿瘤应用 (伊利耶斯等人,2003)。
碳酸酐酶同工酶的抑制: 阿克巴巴等人(2014)合成了六种衍生自茚满和四氢萘的磺酰胺,包括结构与 3-氨基-2,3-二氢-1H-茚满-5-磺酰胺盐酸盐相似的化合物。该研究评估了它们对人碳酸酐酶同工酶的抑制作用,突出了这些化合物的药用潜力 (阿克巴巴等人,2014)。
作用机制
Target of Action
The primary target of 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are the most abundant components in the extracellular matrix . This compound also shows off-target potency against TrkA, TrkB, and TrkC .
Mode of Action
This compound binds with DDR1 with a Kd value of 5.9 nM and suppresses the kinase activity with an IC50 value of 14.9 nM . It potently inhibits collagen-induced DDR1 signaling . The compound fits nicely into the ATP binding pocket of DDR1 with a typical type II binding mode .
Biochemical Pathways
The compound’s interaction with DDR1 affects the collagen-induced DDR1 signaling pathway . This pathway plays a crucial role in cell adhesion, migration, proliferation, and differentiation . By inhibiting DDR1, the compound disrupts these cellular processes.
Result of Action
The compound dose-dependently suppresses the formation of colonies of pancreatic cancer cells . It also exhibits promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer . This suggests that the compound could potentially be used in the treatment of pancreatic cancer.
安全和危害
未来方向
The compound has great potential to be further developed as a candidate for the treatment of inflammatory bowel disease . Given its notable distribution in the colon and its effectiveness in relieving inflammatory bowel disease symptoms in a DSS-induced colitis model, it could be a promising therapeutic agent .
生化分析
Biochemical Properties
3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in cellular adhesion, migration, and proliferation . The compound binds to DDR1 with high affinity, inhibiting its kinase activity and subsequently affecting downstream signaling pathways. This interaction is crucial for its potential therapeutic effects, particularly in cancer treatment, where DDR1 plays a role in tumor progression and metastasis.
Cellular Effects
The effects of 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride on various cell types and cellular processes are profound. In cancer cells, particularly pancreatic cancer cells, the compound inhibits collagen-induced DDR1 signaling, leading to reduced epithelial-mesenchymal transition (EMT) and decreased colony formation . This inhibition of EMT is significant as it prevents cancer cells from acquiring migratory and invasive properties. Additionally, the compound has been shown to suppress cell proliferation and induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride exerts its effects through several mechanisms. The compound binds directly to DDR1, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that promote cell survival, proliferation, and migration. Furthermore, the compound’s interaction with DDR1 leads to changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis. These molecular mechanisms underpin the compound’s potential therapeutic effects in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on DDR1 over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. Long-term studies have shown that the compound can induce sustained inhibition of DDR1 signaling, leading to prolonged anti-cancer effects in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDR1 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects. Threshold effects have also been noted, where a minimum concentration is required to achieve significant DDR1 inhibition and therapeutic efficacy.
Metabolic Pathways
3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites These metabolites may retain some biological activity or be further processed for excretion
Transport and Distribution
Within cells and tissues, 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its uptake and distribution, ensuring that the compound reaches its target sites . The compound’s localization and accumulation within tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with DDR1 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy. The subcellular distribution of the compound also affects its ability to modulate signaling pathways and cellular processes, contributing to its overall therapeutic potential.
属性
IUPAC Name |
3-amino-2,3-dihydro-1H-indene-5-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c10-9-4-2-6-1-3-7(5-8(6)9)14(11,12)13;/h1,3,5,9H,2,4,10H2,(H2,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLVWRXTGDRVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


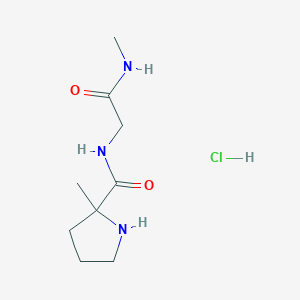
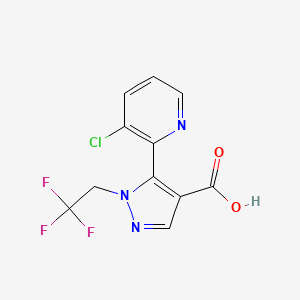
![1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone](/img/structure/B1402395.png)

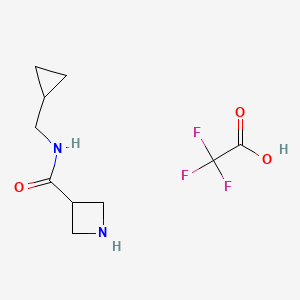
![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid](/img/structure/B1402401.png)
![1-Ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one](/img/structure/B1402403.png)
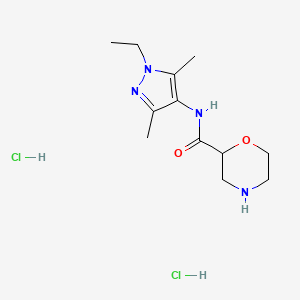
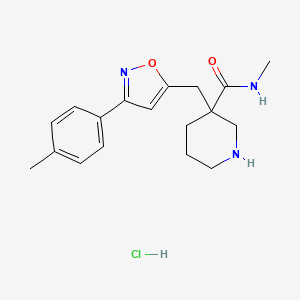
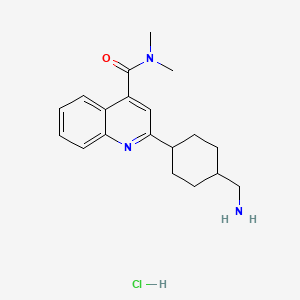
![4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402409.png)
![3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402411.png)
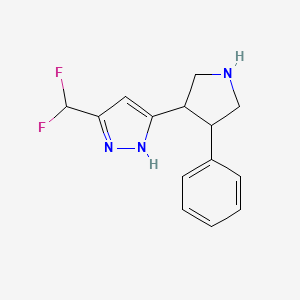
![3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B1402415.png)
